REACTION_CXSMILES
|
[CH3:1][S:2]([CH2:5][CH2:6][NH:7][CH2:8][C:9]1[O:13][C:12]([C:14]2[CH:15]=[CH:16][C:17]3[N:23]=[CH:22][N:21]=[C:20]([NH:24][C:25]4[CH:26]=[CH:27][C:28]([O:32][CH2:33][C:34]5[CH:35]=[CH:36][CH:37]=[C:38]([F:40])[CH:39]=5)=[C:29]([Cl:31])[CH:30]=4)[C:18]=3[CH:19]=2)=[CH:11][CH:10]=1)(=[O:4])=[O:3].[CH3:41][C:42]1[CH:43]=[CH:44][C:45]([S:48]([OH:51])(=[O:50])=[O:49])=[CH:46][CH:47]=1.[CH3:52][C:53]1[CH:54]=[CH:55][C:56]([S:59]([OH:62])(=[O:61])=[O:60])=[CH:57][CH:58]=1.CS(CCNCC1OC(C2C=CC3N=CN=C(NC4C=CC(OCC5C=CC=C(F)C=5)=C(Cl)C=4)C=3C=2)=CC=1)(=O)=[O:65].O>>[CH3:41][C:42]1[CH:47]=[CH:46][C:45]([S:48]([OH:51])(=[O:50])=[O:49])=[CH:44][CH:43]=1.[CH3:52][C:53]1[CH:58]=[CH:57][C:56]([S:59]([OH:62])(=[O:61])=[O:60])=[CH:55][CH:54]=1.[CH3:1][S:2]([CH2:5][CH2:6][NH:7][CH2:8][C:9]1[O:13][C:12]([C:14]2[CH:15]=[CH:16][C:17]3[N:23]=[CH:22][N:21]=[C:20]([NH:24][C:25]4[CH:26]=[CH:27][C:28]([O:32][CH2:33][C:34]5[CH:35]=[CH:36][CH:37]=[C:38]([F:40])[CH:39]=5)=[C:29]([Cl:31])[CH:30]=4)[C:18]=3[CH:19]=2)=[CH:11][CH:10]=1)(=[O:4])=[O:3].[OH2:65].[C:42]1([CH3:41])[CH:43]=[CH:44][C:45]([S:48]([OH:51])(=[O:49])=[O:50])=[CH:46][CH:47]=1 |f:1.2.3.4,5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F
|
Name
|
lapatinib ditosylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.CC=1C=CC(=CC1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F
|
Name
|
lapatinib ditosylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.CC=1C=CC(=CC1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be isolated
|
Type
|
CUSTOM
|
Details
|
reaction product mixture
|
Type
|
CUSTOM
|
Details
|
The reaction product mixture from the step iii) is quenched with a basic aqueous solution such as aq. NaOH
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
the organic phase is washed with an acidic aqueous solution such as aq. NH4Cl
|
Type
|
FILTRATION
|
Details
|
The organic phase is then filtered
|
Name
|
lapatinib ditosylate
|
Type
|
product
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.CC=1C=CC(=CC1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F.O
|
Name
|
p-toluenesulfonic acid
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |